Dioctanoin

Lipase enzymology Mycobacterial lipid metabolism Substrate specificity profiling

Dioctanoin (CAS 1069-87-0), also known as 1,2-dioctanoylglycerol or glycerol 1,2-dicaprylate, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two octanoic acid (caprylic acid, C8:0) moieties at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group unesterified. It has a molecular formula of C19H36O5 and a molecular weight of 344.49 g/mol.

Molecular Formula C19H36O5
Molecular Weight 344.5 g/mol
CAS No. 1069-87-0
Cat. No. B093851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctanoin
CAS1069-87-0
Synonyms1,2-dicapryloylglycerol
1,2-dioctanoyl-rac-glycerol
1,2-dioctanoyl-sn-glycerol
1,2-dioctanoylglycerol
1,2-dioctanoylglycerol, (S)-isomer
diC8
dicaprylglyceride
sn-1,2-dioctanoylglycerol
Molecular FormulaC19H36O5
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
InChIInChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
InChIKeyZQBULZYTDGUSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dioctanoin (CAS 1069-87-0) Procurement Guide: Research-Grade Diacylglycerol Specifications and Selection Criteria


Dioctanoin (CAS 1069-87-0), also known as 1,2-dioctanoylglycerol or glycerol 1,2-dicaprylate, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two octanoic acid (caprylic acid, C8:0) moieties at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group unesterified . It has a molecular formula of C19H36O5 and a molecular weight of 344.49 g/mol [1]. Commercially, dioctanoin is available as a research-grade lipid standard, typically supplied as a clear liquid with purity specifications ranging from 95% to >98% by HPLC or TLC, and is recommended for storage at -20°C under inert atmosphere due to its hygroscopic nature [2]. As a cell-permeable DAG analog, dioctanoin serves as a functional tool compound for investigating protein kinase C (PKC) activation and intracellular signaling pathways, distinguishing it from longer-chain or saturated DAG species that exhibit markedly different membrane partitioning and biological activity profiles [3].

Why Dioctanoin (1069-87-0) Cannot Be Replaced by Other Diacylglycerols or Monoacylglycerols in Research and Formulation


Diacylglycerols (DAGs) and monoacylglycerols (MAGs) within the same chemical class exhibit fundamental differences in their physicochemical properties, enzymatic substrate specificity, and biological activity that preclude simple substitution. For instance, dioctanoin (C8:0 DAG) demonstrates a specific activity of 43 ± 2 U mg⁻¹ with lipase rRv0183, whereas the corresponding monoacylglycerol monooctanoin (C8:0 MAG) exhibits approximately 10-fold higher activity at 431 ± 1 U mg⁻¹ under identical assay conditions—a magnitude of difference that would render enzyme kinetic studies non-comparable if one were substituted for the other [1]. Furthermore, hydrolysis kinetics studies reveal that the pseudo-first order rate constant for porcine pancreatic lipase acting on dioctanoin monolayers is 2.65 × 10⁴ M⁻¹s⁻¹ at pH 7.6, which differs by more than an order of magnitude from trioctanoin (8.46 × 10⁵ M⁻¹s⁻¹), demonstrating that esterification state (di- versus triacylglycerol) is not a trivial variable but a determinant of reaction rates [2]. Additionally, the critical aggregation concentration (CAC) of dioctanoin (~8.9 mM) is substantially higher than that of octanoic acid (~4.5 mM), indicating that formulation behavior in aqueous systems cannot be extrapolated across lipid species [3]. In procurement contexts, selecting an inappropriate analog without verifying its quantitative performance characteristics in the intended assay system can lead to irreproducible results, wasted resources, and invalid experimental conclusions.

Dioctanoin (1069-87-0) Comparative Performance Evidence for Scientific Selection


Lipase Substrate Specificity: Dioctanoin vs. Monooctanoin, Trioctanoin, and Diolein

In a comparative lipase activity assay using purified recombinant lipases rRv0183 and rMSMEG_0220, dioctanoin (7.7 mM) exhibited a specific activity of 43 ± 2 U mg⁻¹. Under identical experimental conditions, monooctanoin (6.1 mM) showed 431 ± 1 U mg⁻¹, representing a 10-fold higher activity. Diolein (C18:1 DAG, 10.7 mM) and trioctanoin (C8:0 TAG, 71 mM) both showed 0 U mg⁻¹ activity, indicating complete substrate discrimination based on chain length and esterification state [1].

Lipase enzymology Mycobacterial lipid metabolism Substrate specificity profiling

Enzymatic Hydrolysis Kinetics: Dioctanoin vs. Trioctanoin with Pancreatic Lipase

Quantitative monolayer hydrolysis studies using porcine pancreatic lipase reveal that dioctanoin is hydrolyzed with a second-order rate constant of 2.65 × 10⁴ M⁻¹s⁻¹ at pH 7.6, whereas the corresponding triacylglycerol trioctanoin (primary ester function) is hydrolyzed with a rate constant of 8.46 × 10⁵ M⁻¹s⁻¹—a 31.9-fold difference in catalytic efficiency [1]. The pH dependency of dioctanoin hydrolysis further revealed an ionizable basic group at the lipase active site with pKa = 6.38 [2].

Lipid enzymology Monolayer kinetics Surface pressure measurement

Critical Aggregation Concentration and Hemolytic Activity: Dioctanoin vs. Octanoic Acid

Dioctanoin exhibits a critical aggregation concentration (CAC) of approximately 8.9 mM, which is substantially higher than the CAC of octanoic acid (C8:0 free fatty acid) at approximately 4.5 mM. Correspondingly, the concentration required to induce 50% hemolysis (C₅₀) of erythrocytes is significantly elevated for dioctanoin relative to octanoic acid [1]. These differences arise from the distinct molecular geometries and hydrophilic-lipophilic balance (HLB) of a diacylglycerol versus a free fatty acid.

Lipid physical chemistry Formulation science Membrane biophysics

Regiochemical Identity: 1,2-Dioctanoin vs. 1,3-Dioctanoin in Enzymatic Synthesis

In lipase-catalyzed synthesis of structured dioctanoin isomers, the 1,3-dioctanoin positional isomer is preferentially formed over the 1,2-isomer when using 1,3-regiospecific lipases such as Rhizomucor miehei lipase (Lipozyme RM IM) [1]. The 1,2-isomer (CAS 1069-87-0) is the naturally occurring DAG intermediate in triacylglycerol biosynthesis and degradation pathways, whereas the 1,3-isomer (CAS 1429-66-9) is a synthetic byproduct with distinct metabolic and signaling properties [2].

Lipase regioselectivity Structured lipid synthesis Biocatalysis

Hydrophobicity and Membrane Partitioning: Dioctanoin vs. Monoolein

Dioctanoin (C8:0 DAG) exhibits a calculated LogP value of 5.84, whereas monoolein (C18:1 MAG), a widely used lipid excipient in cubic phase and self-emulsifying drug delivery systems, has a reported LogP of approximately 9.2 [1]. This 3.4 LogP unit difference corresponds to a >2,500-fold difference in theoretical octanol-water partition coefficient, directly influencing membrane permeability, emulsion stability, and drug solubilization capacity [2].

Drug delivery Lipid-based formulations LogP partitioning

PKC Activation as a Cell-Permeable DAG Analog: Dioctanoin vs. Endogenous DAG

Dioctanoin functions as a cell-permeable diacylglycerol analog that directly activates protein kinase C (PKC) by mimicking the endogenous second messenger sn-1,2-diacylglycerol [1]. In primary cell assays, dioctanoin treatment induced glycodelin synthesis in a PKC-dependent manner, an effect that was abrogated by PKC inhibitors, confirming on-target activity [2]. Unlike endogenous DAGs which are rapidly metabolized and membrane-restricted, dioctanoin's medium-chain (C8:0) fatty acid composition confers sufficient aqueous solubility for direct addition to cell culture media, enabling controlled, dose-dependent PKC activation studies [3].

Cell signaling Protein kinase C Pharmacological tool compound

Dioctanoin (1069-87-0): Optimal Research and Industrial Application Scenarios Based on Verified Performance Data


Lipase Substrate Specificity and Inhibitor Screening Assays

In lipase enzymology studies, dioctanoin provides a defined medium-chain diacylglycerol substrate with well-characterized hydrolysis kinetics. Its specific activity of 43 ± 2 U mg⁻¹ with mycobacterial lipases and second-order rate constant of 2.65 × 10⁴ M⁻¹s⁻¹ with pancreatic lipase enable reproducible quantitative assays for enzyme characterization, inhibitor screening, and substrate specificity profiling. Dioctanoin is particularly valuable when investigating lipases that discriminate between diacylglycerols and triacylglycerols, as demonstrated by the zero activity observed with trioctanoin in mycobacterial lipase assays [1] [2].

Protein Kinase C (PKC) Signaling Pathway Investigation

Dioctanoin serves as a preferred pharmacological tool for activating PKC in intact cells due to its cell-permeable nature conferred by the medium-chain (C8:0) fatty acid moieties. Researchers can add dioctanoin directly to cell culture media without requiring DMSO, ethanol, or carrier protein vehicles, enabling controlled, dose-dependent PKC activation. The compound's efficacy in inducing PKC-dependent glycodelin expression has been validated in primary cell models with inhibitor controls, establishing it as a reliable positive control for DAG-PKC signaling studies [3].

Structured Lipid and Diacylglycerol Reference Standard for Analytical Chemistry

Dioctanoin (CAS 1069-87-0) is employed as a certified reference standard for lipidomics, metabolomics, and food chemistry applications requiring precise identification and quantification of diacylglycerol species. Commercial availability at purities of >98% HPLC enables its use in LC-MS/MS and GC method development, calibration curve generation, and quality control for structured lipid manufacturing. The unambiguous regiospecific identity (1,2-dioctanoin versus 1,3-dioctanoin) is critical for accurate peak assignment in chromatographic separations of DAG positional isomers [4].

Lipid Monolayer and Interfacial Biophysics Research

Dioctanoin forms well-defined insoluble monolayers at the air-water interface, making it an ideal substrate for quantitative studies of lipase action using surface pressure monitoring techniques. The compound's hydrolysis kinetics have been rigorously characterized in monolayer systems, with validated pseudo-first order behavior and enzyme concentration dependence. This experimental system enables precise measurement of interfacial enzyme catalysis without the confounding effects of micellar or emulsion phases, providing mechanistic insights into lipase-substrate recognition and catalytic mechanisms [2].

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